Cas no 522657-06-3 (3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid)
![3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid structure](https://ja.kuujia.com/scimg/cas/522657-06-3x500.png)
3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid 化学的及び物理的性質
名前と識別子
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- 522657-06-3
- EN300-26592690
- Z56848876
- 3-(3-{4-[(4-bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid
- 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid
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- インチ: 1S/C24H17BrN2O4/c25-20-8-4-17(5-9-20)15-31-22-10-6-16(7-11-22)12-19(14-26)23(28)27-21-3-1-2-18(13-21)24(29)30/h1-13H,15H2,(H,27,28)(H,29,30)/b19-12-
- InChIKey: JIMLOXBHGGUDPE-UNOMPAQXSA-N
- ほほえんだ: BrC1C=CC(=CC=1)COC1C=CC(/C=C(/C#N)\C(NC2C=CC=C(C(=O)O)C=2)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 476.03717g/mol
- どういたいしつりょう: 476.03717g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 99.4Ų
3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592690-0.05g |
3-(3-{4-[(4-bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid |
522657-06-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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2. Book reviews
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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10. Book reviews
3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acidに関する追加情報
Introduction to 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid (CAS No. 522657-06-3)
3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid, identified by the CAS number 522657-06-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core substituted with a cyanopropenamido group and a phenyl moiety bearing a bromine atom and a methoxy group. Such structural complexity often renders these compounds promising candidates for further exploration in drug discovery and therapeutic intervention.
The molecular structure of 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid is of particular interest due to its potential pharmacological activity. The presence of multiple aromatic rings, functional groups such as the cyano group and amide bond, along with the specific substitution pattern, suggests that this compound may exhibit interactions with biological targets relevant to various diseases. The benzoic acid moiety, for instance, is well-known for its role in the synthesis of numerous pharmacologically active agents, while the cyanopropenamido group introduces additional layers of reactivity that could be exploited for medicinal chemistry purposes.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid represents one such compound that has been studied for its potential applications in treating various conditions. The structural features of this molecule make it an attractive scaffold for designing derivatives with enhanced pharmacokinetic properties. For example, the amide bond can serve as a site for further functionalization, allowing chemists to tailor the compound’s solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid is its potential as an intermediate in the synthesis of more complex drug candidates. Researchers have been exploring its reactivity in various chemical transformations, including nucleophilic addition reactions, cross-coupling reactions, and cyclization processes. These reactions can lead to the formation of novel heterocyclic compounds that may possess significant therapeutic benefits. The bromine atom present in the phenyl ring also offers opportunities for further functionalization via palladium-catalyzed coupling reactions, which are widely used in modern drug development.
The field of medicinal chemistry has seen remarkable advancements in recent years, particularly in the area of structure-based drug design. 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid exemplifies how structural complexity can be leveraged to develop molecules with targeted biological activity. Computational methods such as molecular docking and virtual screening have been instrumental in identifying potential binding interactions between this compound and biological targets. These computational approaches have allowed researchers to predict how 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid might interact with enzymes and receptors involved in disease pathways.
In addition to its pharmaceutical applications, 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid has also been investigated for its potential role in materials science. The unique combination of functional groups in its structure makes it a candidate for developing advanced materials with specific properties. For instance, the cyano group can participate in hydrogen bonding interactions, which are crucial for designing materials with enhanced stability or specific recognition capabilities. Similarly, the amide bond can be used to create polymers or coatings with tailored mechanical and chemical properties.
The synthesis of 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Techniques such as protecting group strategies and transition metal catalysis are often employed to achieve the desired product efficiently. Recent advances in synthetic methodologies have made it possible to construct complex molecules like 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid with greater precision and scalability.
One notable aspect of 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid is its potential as a tool compound in biochemical research. Researchers have utilized this molecule as a substrate or inhibitor in enzyme assays to study metabolic pathways or drug metabolism mechanisms. The structural complexity of this compound allows it to interact with specific enzymes in ways that provide valuable insights into biological processes. Such studies can contribute to our understanding of disease mechanisms and inform the development of new therapeutic strategies.
The future prospects for 3-(3-{4-[(4-Bromophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoic acid are promising, given its versatility as a chemical scaffold and intermediate. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and industrial drug development. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be essential in realizing its full potential as a therapeutic agent or material component.
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